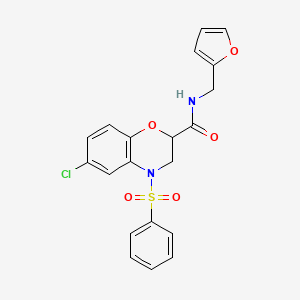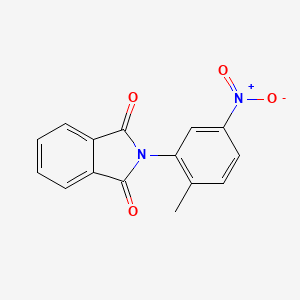![molecular formula C25H22ClN3O4 B11226193 (2Z)-N-(2-chlorophenyl)-5-(hydroxymethyl)-2-[(2-methoxy-5-methylphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B11226193.png)
(2Z)-N-(2-chlorophenyl)-5-(hydroxymethyl)-2-[(2-methoxy-5-methylphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-N-(2-chlorophenyl)-5-(hydroxymethyl)-2-[(2-methoxy-5-methylphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrano[2,3-c]pyridine core, which is known for its biological activity and potential therapeutic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(2-chlorophenyl)-5-(hydroxymethyl)-2-[(2-methoxy-5-methylphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrano[2,3-c]pyridine core, followed by functionalization to introduce the hydroxymethyl, methoxy, and chlorophenyl groups. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
化学反応の分析
Types of Reactions
(2Z)-N-(2-chlorophenyl)-5-(hydroxymethyl)-2-[(2-methoxy-5-methylphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde.
Reduction: The imino group can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid derivative, while reduction of the imino group may produce an amine derivative.
科学的研究の応用
Chemistry
In chemistry, (2Z)-N-(2-chlorophenyl)-5-(hydroxymethyl)-2-[(2-methoxy-5-methylphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound may be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties. Researchers may investigate its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicine, this compound could be explored as a potential therapeutic agent. Its structure suggests it may interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (2Z)-N-(2-chlorophenyl)-5-(hydroxymethyl)-2-[(2-methoxy-5-methylphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of receptor signaling pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Similar compounds to (2Z)-N-(2-chlorophenyl)-5-(hydroxymethyl)-2-[(2-methoxy-5-methylphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide include other pyrano[2,3-c]pyridine derivatives, such as:
- (2Z)-N-(2-chlorophenyl)-5-(hydroxymethyl)-2-[(2-methoxyphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide
- (2Z)-N-(2-chlorophenyl)-5-(hydroxymethyl)-2-[(2-methylphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activity and chemical reactivity compared to other similar compounds. This makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C25H22ClN3O4 |
|---|---|
分子量 |
463.9 g/mol |
IUPAC名 |
N-(2-chlorophenyl)-5-(hydroxymethyl)-2-(2-methoxy-5-methylphenyl)imino-8-methylpyrano[2,3-c]pyridine-3-carboxamide |
InChI |
InChI=1S/C25H22ClN3O4/c1-14-8-9-22(32-3)21(10-14)29-25-18(24(31)28-20-7-5-4-6-19(20)26)11-17-16(13-30)12-27-15(2)23(17)33-25/h4-12,30H,13H2,1-3H3,(H,28,31) |
InChIキー |
OILVYKFRAFHOGX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)OC)N=C2C(=CC3=C(O2)C(=NC=C3CO)C)C(=O)NC4=CC=CC=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11226110.png)
![6-allyl-N-(2-fluorophenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11226113.png)
![N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11226124.png)

![2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B11226133.png)

![6-allyl-N-isobutyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11226149.png)

![4-({[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B11226167.png)
![N-(3-Methoxyphenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide](/img/structure/B11226176.png)
![7-methyl-3-(4-methylbenzyl)-1-phenyl-5-(pyrrolidin-1-ylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11226182.png)
![2-[5-(acetylamino)-3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-acetylphenyl)acetamide](/img/structure/B11226191.png)
![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-(2-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B11226192.png)
![2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(3,4-dimethylphenyl)propanamide](/img/structure/B11226202.png)
